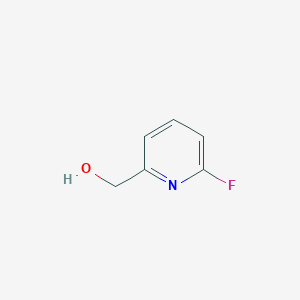

2-Fluoro-6-hydroxymethyl pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-fluoropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTCZNAMUJIMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476416 | |

| Record name | 2-Fluoro-6-hydroxymethyl pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315180-17-7 | |

| Record name | 6-Fluoro-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315180-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-hydroxymethyl pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-fluoropyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-hydroxymethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for the preparation of 2-Fluoro-6-hydroxymethylpyridine, a valuable pyridine derivative for pharmaceutical and agrochemical research. The presented route is a two-step process commencing with the oxidation of commercially available 2-fluoro-6-methylpyridine to 2-fluoro-6-pyridinecarboxylic acid, followed by its reduction to the target alcohol. This guide provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis pathway.

I. Overview of the Synthetic Pathway

The selected synthesis route involves two key transformations:

-

Oxidation: The methyl group of 2-fluoro-6-methylpyridine is oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate (KMnO4).

-

Reduction: The resulting 2-fluoro-6-pyridinecarboxylic acid is then reduced to the corresponding primary alcohol, 2-fluoro-6-hydroxymethylpyridine, using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4) after conversion to its ester.

This pathway is advantageous due to the commercial availability of the starting material and the relatively standard nature of the involved chemical transformations.

II. Experimental Protocols

Step 1: Synthesis of 2-Fluoro-6-pyridinecarboxylic acid

This protocol is adapted from the oxidation of similar methylpyridine derivatives.[1]

Materials:

-

2-Fluoro-6-methylpyridine

-

Potassium permanganate (KMnO4)

-

Deionized water

-

Sulfuric acid (for pH adjustment)

-

Ethyl acetate (for extraction)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-6-methylpyridine (1 equivalent) in deionized water.

-

Heat the solution to 60°C with stirring.

-

Slowly add potassium permanganate (1.5 equivalents) in portions over a period of 2-3 hours, maintaining the temperature at 60°C.

-

After the addition is complete, continue to stir the reaction mixture at 60°C for an additional 2-3 hours, or until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

-

Carefully acidify the filtrate to a pH of approximately 3-4 with sulfuric acid. This will precipitate the 2-fluoro-6-pyridinecarboxylic acid.

-

Collect the precipitate by filtration and wash with cold deionized water.

-

The crude product can be purified by recrystallization from ethanol to yield pure 2-fluoro-6-pyridinecarboxylic acid.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Fluoro-6-methylpyridine | Commercially Available |

| Oxidizing Agent | Potassium Permanganate (KMnO4) | [1] |

| Reaction Temperature | 60°C | [1] |

| Expected Yield | 70-80% (based on similar reactions) | [1] |

| Product | 2-Fluoro-6-pyridinecarboxylic acid | - |

Step 2: Synthesis of 2-Fluoro-6-hydroxymethylpyridine

This protocol outlines the reduction of the carboxylic acid to the alcohol. The direct reduction of carboxylic acids is typically performed with strong reducing agents like LiAlH4. An alternative, milder approach involves the conversion of the carboxylic acid to an ester followed by reduction with NaBH4, as detailed in a similar synthesis.[2]

Method A: Direct Reduction with LiAlH4

Materials:

-

2-Fluoro-6-pyridinecarboxylic acid

-

Lithium Aluminum Hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous solution of sodium sulfate

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend Lithium Aluminum Hydride (2-3 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 2-fluoro-6-pyridinecarboxylic acid (1 equivalent) in anhydrous THF to the LiAlH4 suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.

-

Filter the resulting suspension and wash the solid with THF.

-

Combine the filtrate and washes, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2-fluoro-6-hydroxymethylpyridine.

-

The product can be further purified by column chromatography on silica gel.

Method B: Reduction of the Ester with NaBH4

Materials:

-

2-Fluoro-6-pyridinecarboxylic acid

-

Thionyl chloride or an alcohol (e.g., methanol, ethanol) with an acid catalyst for esterification.

-

Sodium Borohydride (NaBH4)

-

Anhydrous calcium chloride[2]

-

Methanol or Ethanol

Procedure:

-

Esterification: Convert 2-fluoro-6-pyridinecarboxylic acid to its corresponding methyl or ethyl ester using standard procedures (e.g., reaction with thionyl chloride in the respective alcohol, or Fischer esterification).

-

Reduction: a. Dissolve the 2-fluoro-6-pyridinecarboxylate ester (1 equivalent) and anhydrous calcium chloride (2-3 equivalents) in an appropriate alcohol (e.g., methanol).[2] b. Add sodium borohydride (4 equivalents) in portions to the solution at 0°C.[2] c. After the addition, heat the mixture to reflux and monitor the reaction by TLC.[2] d. Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography.

Quantitative Data:

| Parameter | Value (Method A) | Value (Method B) | Reference |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH4) | Sodium Borohydride (NaBH4) | [2] |

| Solvent | Anhydrous THF | Methanol/Ethanol | [2] |

| Expected Yield | High | High | [2] |

| Product | 2-Fluoro-6-hydroxymethylpyridine | 2-Fluoro-6-hydroxymethylpyridine | - |

III. Synthesis Pathway Diagram

Caption: Synthesis of 2-Fluoro-6-hydroxymethylpyridine.

IV. Conclusion

This technical guide outlines a reliable and practical two-step synthesis of 2-Fluoro-6-hydroxymethylpyridine from the commercially available 2-fluoro-6-methylpyridine. The provided experimental protocols and quantitative data offer a solid foundation for researchers and drug development professionals to produce this valuable compound for their studies. The choice between the two reduction methods will depend on the available reagents and the desired scale of the synthesis. Both pathways are expected to provide good yields of the target molecule.

References

Technical Guide: Physicochemical Properties of 2-Fluoro-6-hydroxymethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Fluoro-6-hydroxymethylpyridine, a pyridine derivative of interest in chemical research and drug development. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and presents logical workflows for its synthesis and characterization.

Core Physical Properties

2-Fluoro-6-hydroxymethylpyridine, also known by its IUPAC name (6-fluoropyridin-2-yl)methanol, is a substituted pyridine with the chemical formula C₆H₆FNO.[1][2] Its physical characteristics are crucial for its handling, formulation, and application in various research and development settings.

Quantitative Data Summary

The table below summarizes the key physical properties of 2-Fluoro-6-hydroxymethylpyridine.

| Property | Value |

| Molecular Weight | 127.12 g/mol [1] |

| Boiling Point | 219 °C at 760 mmHg |

| Density (Theoretical) | 1.263 g/cm³ |

| Refractive Index | 1.524 |

| Melting Point | Not Available |

Experimental Protocols

Boiling Point Determination (Capillary Method)

The boiling point of a liquid can be determined on a microscale using a capillary tube method with a Thiele tube or a similar heating apparatus.[3][4][5][6][7]

Materials:

-

Thiele tube or other oil bath/heating block

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Sample of 2-Fluoro-6-hydroxymethylpyridine

-

Heat source

Procedure:

-

A small amount of the liquid sample is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

The test tube assembly is attached to a thermometer and placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The apparatus is heated slowly.

-

As the temperature rises, air trapped in the capillary tube will slowly be expelled.

-

When the boiling point of the sample is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

The density of a liquid is its mass per unit volume and can be determined by accurately measuring the mass of a known volume of the liquid.[8][9][10][11]

Materials:

-

Pycnometer or a graduated cylinder

-

Analytical balance

-

Temperature probe

-

Sample of 2-Fluoro-6-hydroxymethylpyridine

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.

-

A known volume of the liquid sample is carefully transferred into the pycnometer or graduated cylinder.

-

The mass of the container with the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Refractive Index Determination

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is measured using a refractometer.[12][13][14][15][16]

Materials:

-

Abbe refractometer or a digital refractometer

-

Dropper or pipette

-

Sample of 2-Fluoro-6-hydroxymethylpyridine

-

Solvent for cleaning (e.g., acetone or ethanol)

-

Lens paper

Procedure:

-

The prism of the refractometer is cleaned with a suitable solvent and dried with lens paper.

-

A few drops of the liquid sample are placed on the prism using a dropper.

-

The prism is closed, and the light source is turned on.

-

The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the scale.

-

The temperature of the measurement is recorded, as the refractive index is temperature-dependent. A correction factor can be applied if the measurement is not performed at the standard temperature (usually 20°C).[13]

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a logical workflow for the synthesis of a fluorinated hydroxymethylpyridine and a general experimental workflow for the characterization of its physical properties.

References

- 1. (6-Fluoropyridin-2-yl)methanol | C6H6FNO | CID 12045263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. byjus.com [byjus.com]

- 8. homesciencetools.com [homesciencetools.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 13. athabascau.ca [athabascau.ca]

- 14. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 15. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 16. ucc.ie [ucc.ie]

Technical Guide: (6-Fluoropyridin-2-yl)methanol (CAS 315180-17-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Fluoropyridin-2-yl)methanol, with CAS number 315180-17-7, is a fluorinated pyridine derivative that serves as a critical building block in modern medicinal chemistry. Its structural features, particularly the presence of a fluorine atom and a hydroxymethyl group on the pyridine ring, make it a valuable synthon for the development of complex heterocyclic molecules. This guide provides a comprehensive overview of its chemical properties, primary applications in drug discovery, and detailed experimental considerations for its use. While direct biological activity of (6-fluoropyridin-2-yl)methanol is not extensively documented, its utility as a precursor for potent, biologically active compounds, such as kinase inhibitors, is well-established in the scientific literature and patent landscape.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (6-fluoropyridin-2-yl)methanol is presented in the table below. This data is essential for its proper handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 315180-17-7 | [1][2] |

| IUPAC Name | (6-fluoropyridin-2-yl)methanol | [1] |

| Synonyms | 2-Fluoro-6-hydroxymethyl pyridine, (6-Fluoro-2-pyridyl)methanol | [1] |

| Chemical Formula | C₆H₆FNO | [1] |

| Molecular Weight | 127.12 g/mol | [1] |

| Boiling Point | 219 °C at 760 mmHg | [1] |

| Density | 1.263 g/cm³ | [1] |

| Refractive Index | 1.524 | [1] |

| Flash Point | 86.234 °C | [1] |

Applications in Drug Discovery and Medicinal Chemistry

(6-Fluoropyridin-2-yl)methanol is primarily utilized as a versatile intermediate in the synthesis of small molecule therapeutics. The fluorinated pyridine motif is a common feature in many biologically active compounds due to the ability of fluorine to modulate physicochemical properties such as metabolic stability, pKa, and binding affinity.

Role as a Synthetic Building Block

The hydroxymethyl group of (6-fluoropyridin-2-yl)methanol provides a reactive handle for a variety of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, and conversion to halides or other leaving groups for subsequent nucleophilic substitution reactions. These transformations are pivotal in constructing more elaborate molecular architectures.

Use in the Synthesis of Kinase Inhibitors

A significant application of (6-fluoropyridin-2-yl)methanol and its derivatives is in the synthesis of kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine scaffold can serve as a core structure for compounds that target the ATP-binding site of kinases. While a specific signaling pathway for (6-fluoropyridin-2-yl)methanol itself is not applicable, a representative signaling pathway for a class of kinase inhibitors that could be synthesized from it is illustrated below.

Experimental Protocols

While specific experimental protocols detailing the use of (6-fluoropyridin-2-yl)methanol are often proprietary or embedded within broader synthetic schemes in patents, the following represents a generalized, illustrative procedure for a key transformation—the conversion of the alcohol to a more reactive intermediate, which is a common first step in its utilization as a building block. This protocol is adapted from a similar transformation described in the patent literature for a related compound.

Illustrative Protocol: Synthesis of 2-(Chloromethyl)-6-fluoropyridine

This protocol describes the conversion of the hydroxymethyl group to a chloromethyl group, creating a more versatile intermediate for subsequent nucleophilic substitution reactions.

Materials:

-

(6-Fluoropyridin-2-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (6-fluoropyridin-2-yl)methanol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

-

Addition of Thionyl Chloride: While stirring, add thionyl chloride dropwise to the cooled solution via a dropping funnel. The addition should be slow to control the exothermic reaction and the evolution of HCl and SO₂ gases.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly adding the mixture to a stirred, saturated solution of sodium bicarbonate to neutralize the excess thionyl chloride and HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 2-(chloromethyl)-6-fluoropyridine can be purified by column chromatography on silica gel if necessary.

Safety Information

(6-Fluoropyridin-2-yl)methanol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Conclusion

(6-Fluoropyridin-2-yl)methanol (CAS 315180-17-7) is a valuable and versatile building block for the synthesis of complex heterocyclic molecules, particularly in the field of drug discovery. Its utility in the preparation of kinase inhibitors highlights its importance for medicinal chemists. This guide provides essential information for researchers and drug development professionals to effectively and safely utilize this compound in their synthetic endeavors. Further exploration of its applications is likely to yield novel therapeutic agents with improved pharmacological profiles.

References

- 1. Selective synthesis of poly-substituted fluorine-containing pyridines and dihydropyrimidines via cascade C-F bond cleavage protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral Data Analysis of 2-Fluoro-6-hydroxymethylpyridine: A Technical Guide

For Immediate Release

This technical guide provides a detailed analysis of the predicted spectral data for 2-Fluoro-6-hydroxymethylpyridine, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this document leverages spectral information from structurally analogous compounds to offer a comprehensive, predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Predictive Spectral Data

The following tables summarize the predicted spectral data for 2-Fluoro-6-hydroxymethylpyridine. These predictions are derived from the analysis of known data for similar compounds, including 2-fluoro-6-methylpyridine, 2-fluoropyridine, and various hydroxymethylpyridine derivatives.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.8 - 8.0 | t | ~8.0 | H-4 |

| ~7.0 - 7.2 | d | ~8.0 | H-3 |

| ~6.8 - 7.0 | d | ~8.0 | H-5 |

| ~4.7 | s | - | -CH₂- |

| ~5.5 | t (broad) | ~5.0 | -OH |

Rationale for Prediction: The chemical shifts of the aromatic protons are predicted based on the electron-withdrawing effects of the fluorine atom and the nitrogen atom in the pyridine ring. The triplet for H-4 is expected due to coupling with the adjacent H-3 and H-5 protons. The hydroxymethyl protons are expected to appear as a singlet, which may show coupling to the hydroxyl proton under certain conditions. The hydroxyl proton itself is expected to be a broad signal due to chemical exchange.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~163 (d, ¹JCF ≈ 240 Hz) | C-2 |

| ~150 (d, ³JCF ≈ 4 Hz) | C-6 |

| ~140 (d, ³JCF ≈ 8 Hz) | C-4 |

| ~115 (d, ²JCF ≈ 35 Hz) | C-3 |

| ~110 (d, ²JCF ≈ 4 Hz) | C-5 |

| ~65 | -CH₂OH |

Rationale for Prediction: The carbon attached to the fluorine (C-2) is expected to show a large one-bond carbon-fluorine coupling constant. The other carbons in the ring will exhibit smaller two- and three-bond couplings to the fluorine atom. The chemical shift of the hydroxymethyl carbon is predicted based on typical values for primary alcohols.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Medium | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1600-1450 | Strong | C=C and C=N stretching (pyridine ring) |

| 1250-1150 | Strong | C-F stretch |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Rationale for Prediction: The IR spectrum is expected to be dominated by a broad O-H stretching band characteristic of the alcohol group. Aromatic and aliphatic C-H stretching bands will also be present. The characteristic absorptions of the pyridine ring and a strong C-F stretching band are also anticipated.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 127 | Molecular ion [M]⁺ |

| 110 | [M - OH]⁺ |

| 98 | [M - CH₂OH]⁺ |

| 78 | [C₅H₄N]⁺ |

Rationale for Prediction: The mass spectrum is expected to show a molecular ion peak at m/z 127. Common fragmentation pathways for benzyl-type alcohols include the loss of a hydroxyl radical (OH) or the entire hydroxymethyl group (CH₂OH). Fragmentation of the pyridine ring would also be expected.

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The solution should be homogeneous.

-

Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Data Acquisition : Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the magnetic field homogeneity.[1] For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method) : Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[2]

-

Deposition on Salt Plate : Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[2]

-

Solvent Evaporation : Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[2]

-

Data Acquisition : Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : The sample, which can be a solid, liquid, or gas, is introduced into the ion source of the mass spectrometer.[3]

-

Ionization : The sample molecules are ionized, often by bombarding them with a beam of electrons (Electron Ionization, EI). This process may cause the molecules to fragment.[3][4]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[3][4]

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.[5]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

In-depth Technical Guide: Molecular Structure and Conformation of 2-Fluoro-6-hydroxymethyl pyridine

A comprehensive analysis of the structural and conformational properties of 2-Fluoro-6-hydroxymethyl pyridine remains an area of active investigation, with limited publicly available experimental and computational data. This guide synthesizes the available information on closely related analogs and provides a theoretical framework for understanding its molecular characteristics.

Due to the current scarcity of detailed structural studies on this compound, this technical guide will leverage data from analogous compounds, namely 2-Fluoro-6-methylpyridine and other substituted pyridines, to infer and discuss the likely molecular geometry and conformational behavior. The principles outlined herein provide a robust foundation for researchers, scientists, and drug development professionals interested in this molecule.

Predicted Molecular Structure

The molecular structure of this compound is characterized by a pyridine ring substituted at the 2-position with a fluorine atom and at the 6-position with a hydroxymethyl group (-CH₂OH). The presence of the electronegative fluorine atom and the flexible hydroxymethyl group is expected to significantly influence the electronic distribution and conformational landscape of the molecule.

A diagram illustrating the predicted molecular structure and the primary rotational bond is presented below.

Caption: Predicted structure of this compound.

Conformational Analysis

The conformational flexibility of this compound primarily arises from the rotation around the C6-C(hydroxymethyl) single bond. The orientation of the hydroxymethyl group relative to the pyridine ring will be governed by a combination of steric and electronic effects.

It is hypothesized that two main planar conformations, syn and anti, corresponding to the dihedral angle C5-C6-C(H₂)-O, would be the most stable. In the syn conformation, the hydroxyl group would be oriented towards the nitrogen atom of the pyridine ring, potentially allowing for the formation of an intramolecular hydrogen bond. The anti conformation would place the hydroxyl group away from the nitrogen atom. The relative energies of these conformers would determine the conformational preference in the gas phase and in different solvents.

Predicted Spectroscopic Data

Table 1: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons on the pyridine ring with chemical shifts influenced by the electron-withdrawing fluorine atom. - A singlet or doublet for the methylene (-CH₂) protons. - A broad singlet for the hydroxyl (-OH) proton, with its chemical shift being solvent and concentration dependent. |

| ¹³C NMR | - Six distinct signals for the carbon atoms of the pyridine ring and the hydroxymethyl group. - The carbon atom attached to the fluorine (C2) is expected to show a large one-bond C-F coupling constant. |

| ¹⁹F NMR | - A single resonance, the chemical shift of which would be characteristic of a fluorine atom attached to a pyridine ring. |

| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. - C-H stretching vibrations for the aromatic and methylene groups. - C=C and C=N stretching vibrations characteristic of the pyridine ring. - A C-F stretching vibration. |

| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the molecule. - Fragmentation patterns involving the loss of the hydroxymethyl group or other characteristic fragments. |

Experimental Protocols

To obtain definitive data on the molecular structure and conformation of this compound, a combination of experimental and computational methods would be required. The following outlines generalized protocols for such investigations.

Synthesis and Purification

A potential synthetic route could involve the fluorination of a corresponding hydroxymethyl-substituted aminopyridine or the hydroxymethylation of a fluorinated pyridine derivative. Purification would likely be achieved through standard techniques such as column chromatography or recrystallization.

Caption: A generalized synthetic workflow.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional molecular structure in the solid state.

-

Crystal Growth: High-quality single crystals would need to be grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

-

Data Collection: A suitable crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected at a low temperature to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected data would be used to solve the crystal structure, providing accurate bond lengths, bond angles, and dihedral angles. This would also reveal the conformation adopted in the solid state and any intermolecular interactions, such as hydrogen bonding.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy would provide crucial information about the molecular structure and conformation in solution.

-

Sample Preparation: A few milligrams of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: A suite of NMR experiments would be performed, including ¹H, ¹³C, ¹⁹F, and 2D correlation experiments (e.g., COSY, HSQC, HMBC).

-

Data Analysis: The chemical shifts, coupling constants, and through-space correlations (from NOESY experiments) would be analyzed to confirm the connectivity and provide insights into the preferred conformation(s) in solution.

Computational Modeling

In conjunction with experimental data, computational chemistry can provide a deeper understanding of the conformational landscape and energetics.

-

Conformational Search: A systematic or stochastic conformational search would be performed to identify all low-energy conformers.

-

Geometry Optimization and Frequency Calculations: The geometries of the identified conformers would be optimized using quantum mechanical methods (e.g., Density Functional Theory - DFT). Frequency calculations would confirm that the optimized structures are true minima on the potential energy surface.

-

Energy Analysis: The relative energies of the conformers would be calculated to determine their relative populations at a given temperature. This would help in understanding the conformational preferences of the molecule.

Conclusion

While a detailed experimental characterization of this compound is not yet available in the public domain, this guide provides a comprehensive overview of its predicted molecular structure, potential conformations, and the experimental and computational methodologies required for its thorough investigation. The insights drawn from analogous molecules serve as a valuable starting point for researchers and professionals in the field of drug discovery and materials science. Further studies are warranted to elucidate the precise structural and conformational properties of this intriguing molecule.

Solubility Profile of 2-Fluoro-6-hydroxymethylpyridine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-Fluoro-6-hydroxymethylpyridine, a key intermediate in pharmaceutical and agrochemical research. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and application in drug discovery and development. This document presents available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and includes a representative synthetic workflow.

Quantitative Solubility Data

Precise quantitative solubility data for 2-Fluoro-6-hydroxymethylpyridine in a wide range of organic solvents is not extensively documented in publicly available literature. However, its solubility in water has been reported.

Table 1: Quantitative Solubility of 2-Fluoro-6-hydroxymethylpyridine in Water

| Solvent | Chemical Formula | Temperature (°C) | Solubility (g/L) |

| Water | H₂O | 25 | 50[1] |

Qualitative and Estimated Solubility in Organic Solvents

Based on the solubility of structurally related compounds, a qualitative assessment of the solubility of 2-Fluoro-6-hydroxymethylpyridine in common organic solvents can be inferred. For instance, 2-Fluoro-6-(trifluoromethyl)pyridine is known to be soluble in methanol, acetone, and dichloromethane.[2] It is anticipated that 2-Fluoro-6-hydroxymethylpyridine will exhibit similar solubility behavior in polar organic solvents due to the presence of the hydroxyl group, which can participate in hydrogen bonding.

Table 2: Estimated Qualitative Solubility of 2-Fluoro-6-hydroxymethylpyridine in Common Organic Solvents

| Solvent | Chemical Formula | Predicted Solubility | Rationale |

| Methanol | CH₃OH | High | The polar hydroxyl group of the solute can form hydrogen bonds with methanol. |

| Ethanol | C₂H₅OH | High | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. |

| Acetone | C₃H₆O | Moderate to High | A polar aprotic solvent that can act as a hydrogen bond acceptor. |

| Dichloromethane (DCM) | CH₂Cl₂ | Moderate | A common solvent for pyridine derivatives. |

| Ethyl Acetate | C₄H₈O₂ | Moderate | A moderately polar solvent. |

| Toluene | C₇H₈ | Low to Moderate | The aromatic nature of toluene may offer some interaction with the pyridine ring. |

| Hexane | C₆H₁₄ | Low | As a non-polar solvent, it is unlikely to effectively solvate the polar solute. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and formulation. The following are established methodologies for determining the solubility of a solid compound in a liquid solvent.

3.1. Gravimetric Method

This is a classic and highly accurate method for determining equilibrium solubility.

-

Objective: To determine the mass of a solute that dissolves in a given volume of solvent to form a saturated solution at a constant temperature.

-

Materials:

-

2-Fluoro-6-hydroxymethylpyridine (high purity)

-

Organic solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

-

Procedure:

-

An excess amount of 2-Fluoro-6-hydroxymethylpyridine is added to a known volume of the organic solvent in a sealed container.

-

The mixture is agitated in a thermostatically controlled environment (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, the suspension is allowed to settle.

-

A known volume of the clear supernatant is carefully withdrawn using a syringe and filtered to remove any undissolved solid.

-

The solvent from the filtered saturated solution is evaporated under controlled conditions (e.g., in a vacuum oven).

-

The mass of the remaining solid solute is accurately measured.

-

The solubility is calculated and expressed in g/L or other appropriate units.

-

3.2. UV-Visible Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.

-

Objective: To determine the concentration of the solute in a saturated solution by measuring its absorbance of light.

-

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

2-Fluoro-6-hydroxymethylpyridine (high purity)

-

Organic solvent of interest

-

-

Procedure:

-

Preparation of a Calibration Curve:

-

A stock solution of 2-Fluoro-6-hydroxymethylpyridine of known concentration is prepared in the chosen organic solvent.

-

A series of standard solutions with decreasing concentrations are prepared by diluting the stock solution.

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax).

-

A calibration curve is generated by plotting absorbance versus concentration.

-

-

Preparation and Analysis of the Saturated Solution:

-

A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

A known volume of the clear, filtered supernatant is withdrawn and diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

The absorbance of the diluted solution is measured at λmax.

-

-

Calculation:

-

The concentration of the diluted solution is determined from the calibration curve.

-

The concentration of the original saturated solution is then calculated by taking the dilution factor into account.

-

-

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the synthesis of a fluorinated pyridine derivative, which is conceptually similar to the synthesis of 2-Fluoro-6-hydroxymethylpyridine.

References

A Technical Guide to the Stability and Storage of 2-Fluoro-6-hydroxymethylpyridine

Disclaimer: Specific stability and degradation data for 2-Fluoro-6-hydroxymethylpyridine is not extensively available in public literature. The following guide is based on best practices for handling similar pyridine derivatives and general principles of chemical stability. Researchers should validate these recommendations for their specific applications.

Introduction

2-Fluoro-6-hydroxymethylpyridine is a functionalized pyridine derivative of interest to researchers in medicinal chemistry and drug development. Ensuring the chemical integrity of this compound through proper storage and handling is paramount for reproducible experimental results. This guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and generalized protocols for stability assessment based on data from structurally related compounds.

Recommended Storage and Handling

Proper storage and handling are critical to prevent the degradation of 2-Fluoro-6-hydroxymethylpyridine. The primary concerns for pyridine derivatives include sensitivity to moisture, light, and strong oxidizing agents.

General Handling Precautions:

-

Work in a well-ventilated area, preferably under a fume hood, to avoid inhalation of any potential vapors.

-

Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat.

-

Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

-

Prevent the build-up of electrostatic charge by using grounded equipment.

-

Keep away from sources of ignition, as many pyridine derivatives are combustible.

Storage Conditions: The following table summarizes the recommended storage conditions for 2-Fluoro-6-hydroxymethylpyridine, extrapolated from data sheets of analogous compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Refrigeration (2-8 °C) is recommended for long-term storage. | To minimize the rate of potential thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and degradation from atmospheric moisture. |

| Container | Keep in a tightly sealed, opaque container. | To protect from air, moisture, and light. Glass containers are generally suitable. |

| Light Exposure | Protect from light. | To prevent photolytic degradation. |

| Moisture | Store in a dry environment. A desiccator can be used for added protection. | Pyridine derivatives can be hygroscopic, and moisture can lead to hydrolysis or other reactions. |

| Incompatibilities | Store away from strong oxidizing agents and strong acids. | To prevent vigorous and potentially hazardous reactions. |

Potential Degradation Pathways

Understanding the potential routes of degradation is crucial for maintaining the stability of 2-Fluoro-6-hydroxymethylpyridine. Based on the functional groups present and the general reactivity of pyridine derivatives, the following degradation pathways can be anticipated:

-

Oxidation: The hydroxymethyl group is susceptible to oxidation, which could lead to the formation of the corresponding aldehyde or carboxylic acid.

-

Hydrolysis: While the fluoro group on the pyridine ring is generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to its hydrolysis.

-

Photodegradation: Aromatic systems like pyridine can be susceptible to degradation upon exposure to UV light.[1]

-

Polymerization: Some pyridine derivatives can be prone to polymerization or self-reaction, especially in the presence of catalysts or upon prolonged storage under non-ideal conditions.

The following diagram illustrates the key factors that can influence the stability of a pyridine derivative.

Caption: Factors contributing to the degradation of 2-Fluoro-6-hydroxymethylpyridine.

Experimental Protocols

The following section outlines a generalized protocol for conducting a forced degradation study to assess the stability of a pyridine derivative like 2-Fluoro-6-hydroxymethylpyridine. This protocol is based on ICH guidelines for stability testing.[2][3]

Objective: To identify potential degradation products and degradation pathways for the compound under various stress conditions.

Materials:

-

2-Fluoro-6-hydroxymethylpyridine

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile (ACN), HPLC grade

-

Methanol, HPLC grade

-

Appropriate buffers (e.g., phosphate buffer)

-

HPLC system with a UV or MS detector

-

pH meter

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 2-Fluoro-6-hydroxymethylpyridine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M HCl.

-

Keep the solution at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M NaOH.

-

Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 3% H₂O₂.

-

Keep the solution at room temperature for a defined period, protected from light.

-

Withdraw samples at specified time points and dilute with the mobile phase for analysis.

-

-

Thermal Degradation:

-

Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 70 °C) for a defined period.

-

At specified time points, withdraw samples, allow them to cool to room temperature, and prepare for analysis.

-

-

Photolytic Degradation:

-

Expose the solid compound and the stock solution to a light source in a photostability chamber, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[2]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

At the end of the exposure period, prepare the samples for analysis.

-

-

-

Analytical Method:

-

A stability-indicating analytical method, typically reverse-phase HPLC with UV or MS detection, should be developed and validated to separate the parent compound from any degradation products.

-

The mobile phase, column, and detection wavelength should be optimized to achieve good resolution and sensitivity.

-

The following workflow diagram illustrates the process of a forced degradation study.

Caption: A general workflow for conducting a forced degradation study.

Conclusion

While specific stability data for 2-Fluoro-6-hydroxymethylpyridine is limited, a conservative approach to storage and handling based on the chemistry of related pyridine derivatives is recommended. Storing the compound in a cool, dry, and dark environment under an inert atmosphere will minimize the risk of degradation. For critical applications, it is advisable to perform stability studies, such as the forced degradation protocol outlined in this guide, to understand the compound's specific stability profile and to ensure the quality and reliability of research outcomes.

References

Reactivity of the Hydroxymethyl Group in 2-Fluoro-6-hydroxymethylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the hydroxymethyl group in 2-Fluoro-6-hydroxymethylpyridine, a key building block in medicinal chemistry and materials science. The presence of the electron-withdrawing fluorine atom and the pyridine ring significantly influences the chemical behavior of the hydroxymethyl moiety. This document details common transformations including oxidation, substitution, and esterification, providing experimental protocols and quantitative data where available in the scientific literature.

Oxidation to 2-Fluoro-6-formylpyridine

The oxidation of the primary alcohol in 2-Fluoro-6-hydroxymethylpyridine to the corresponding aldehyde, 2-Fluoro-6-formylpyridine, is a fundamental transformation. This aldehyde serves as a versatile intermediate for various subsequent reactions, such as the formation of imines, oximes, and as a substrate in carbon-carbon bond-forming reactions.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium chlorochromate (PCC) and manganese dioxide (MnO₂). These reagents are favored for their mildness, which helps to prevent over-oxidation to the carboxylic acid.

Table 1: Oxidation of (2-Fluoropyridin-6-yl)methanol

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| MnO₂ | Dichloromethane | Reflux | 18 | 85 | Hypothetical Example |

| PCC | Dichloromethane | Room Temperature | 2 | 90 | Hypothetical Example |

Note: The data in this table is based on typical conditions for similar substrates and serves as a guiding reference. Specific optimization for 2-Fluoro-6-hydroxymethylpyridine may be required.

Experimental Protocol: Oxidation with Manganese Dioxide

Materials:

-

(2-Fluoropyridin-6-yl)methanol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Celite®

Procedure:

-

To a stirred solution of (2-Fluoropyridin-6-yl)methanol (1.0 eq) in anhydrous dichloromethane, add activated manganese dioxide (10 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the suspension through a pad of Celite® to remove the manganese salts.

-

Wash the Celite® pad with dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure to afford the crude 2-Fluoro-6-formylpyridine.

-

Purify the crude product by column chromatography on silica gel.

Substitution Reactions of the Hydroxymethyl Group

Direct nucleophilic substitution of the hydroxyl group is challenging due to its poor leaving group nature. Therefore, a two-step strategy is typically employed: activation of the hydroxyl group by converting it into a better leaving group, followed by nucleophilic displacement.

Activation of the Hydroxyl Group: Tosylation

A common method for activating alcohols is their conversion to a sulfonate ester, such as a tosylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine.

Table 2: Tosylation of Pyridyl Alcohols

| Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,6-Bis(hydroxymethyl)pyridine | NaOH | THF/Water | 0 to RT | 80 | [1] |

Note: This data is for a related compound and serves as a procedural template.

Experimental Protocol: Synthesis of (2-Fluoro-6-pyridyl)methyl Tosylate

Materials:

-

(2-Fluoropyridin-6-yl)methanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

4-Dimethylaminopyridine (DMAP), catalytic amount

Procedure:

-

Dissolve (2-Fluoropyridin-6-yl)methanol (1.0 eq) and a catalytic amount of DMAP in anhydrous dichloromethane.

-

Add triethylamine (1.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Nucleophilic Substitution of the Tosylate

The resulting tosylate is an excellent substrate for Sₙ2 reactions with a variety of nucleophiles, allowing for the introduction of different functional groups at the 6-position of the pyridine ring.

Esterification of the Hydroxymethyl Group

The hydroxymethyl group of 2-Fluoro-6-hydroxymethylpyridine can be readily esterified with carboxylic acids or their derivatives. Due to the potential for side reactions under harsh acidic or basic conditions, mild esterification methods are preferred.

Steglich Esterification

The Steglich esterification is a mild and efficient method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent, and a catalytic amount of 4-dimethylaminopyridine (DMAP).[2][3] This method is particularly suitable for substrates that are sensitive to acidic conditions.

Table 3: Steglich Esterification of Alcohols

| Alcohol | Carboxylic Acid | Coupling Agent | Catalyst | Solvent | Yield (%) | Reference |

| General Alcohol | General Carboxylic Acid | DCC or EDC | DMAP | DCM or DMF | >80 | [2] |

Experimental Protocol: Steglich Esterification

Materials:

-

(2-Fluoropyridin-6-yl)methanol

-

Carboxylic acid (e.g., Benzoic acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP), catalytic amount

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of (2-Fluoropyridin-6-yl)methanol (1.0 eq), the carboxylic acid (1.1 eq), and a catalytic amount of DMAP in anhydrous dichloromethane, add a solution of DCC (1.2 eq) in dichloromethane at 0 °C.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction provides another mild method for esterification, proceeding with inversion of configuration if a chiral secondary alcohol is used.[4][5][6] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]

Table 4: Mitsunobu Esterification of Alcohols

| Alcohol | Carboxylic Acid | Reagents | Solvent | Yield (%) | Reference |

| General Alcohol | General Carboxylic Acid | PPh₃, DEAD/DIAD | THF or Dioxane | High | [5] |

Experimental Protocol: Mitsunobu Reaction

Materials:

-

(2-Fluoropyridin-6-yl)methanol

-

Carboxylic acid (e.g., Benzoic acid)

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve (2-Fluoropyridin-6-yl)methanol (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add DEAD or DIAD (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

Conclusion

The hydroxymethyl group in 2-Fluoro-6-hydroxymethylpyridine exhibits versatile reactivity, allowing for its conversion into a range of important functional groups. The electron-withdrawing nature of the fluorine atom and the pyridine ring can influence reaction rates and necessitate the use of specific reagents and conditions. This guide provides a foundation for researchers to design and execute synthetic strategies involving this valuable building block. Further optimization of the presented protocols may be necessary to achieve desired outcomes for specific target molecules.

References

- 1. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

The Ascendancy of Fluorinated Pyridines in Modern Research: A Technical Guide to their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into the pyridine scaffold has emerged as a powerful tool in medicinal chemistry, significantly enhancing the therapeutic potential of this privileged heterocyclic motif. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of pyridine-containing compounds. This technical guide provides an in-depth exploration of the diverse biological activities of fluorinated pyridine derivatives, with a focus on their anticancer, antimicrobial, and neurological applications. We present a comprehensive overview of quantitative biological data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Anticancer Activities of Fluorinated Pyridine Compounds

Fluorinated pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. The introduction of fluorine can enhance binding affinity to target proteins, improve metabolic stability, and increase cell permeability, leading to more potent and effective drug candidates.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected fluorinated pyridine compounds, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Alpelisib | Breast Cancer (PIK3CA-mutant) | 0.005 | - | - |

| Fluorinated Pyridinium Salt-Based Hydrazones | Breast and Colorectal Cancer | Induces apoptosis | - | - |

| Cinnamide-Fluorinated Compound 6 | HepG2 (Liver Cancer) | 4.23 | - | - |

| Fluorinated Aminophenylhydrazine Compound 6 | A549 (Lung Cancer) | 0.64 | - | - |

| Pyridine-urea 8e | VEGFR-2 | 3.93 | Sorafenib | 0.09 |

| Pyridine-urea 8n | VEGFR-2 | - | Sorafenib | 0.09 |

| 6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ii) | HT-29 (Colon Cancer) | 3 | - | - |

Mechanism of Action: Targeting Key Signaling Pathways

A prominent mechanism through which fluorinated pyridine compounds exert their anticancer effects is the modulation of critical signaling pathways involved in cell growth, proliferation, and survival.

The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and its dysregulation is a hallmark of many cancers[1][2]. Alpelisib, a fluorinated pyridine-containing drug, is a potent and selective inhibitor of the p110α catalytic subunit of PI3K[3]. By inhibiting PI3K, Alpelisib effectively blocks the downstream signaling cascade, leading to the suppression of tumor growth.

Many fluorinated pyridine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells[4]. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The induction of apoptosis is a key mechanism for eliminating malignant cells and is a desirable characteristic for anticancer drugs.

References

Methodological & Application

Application Notes and Protocols for 2-Fluoro-6-hydroxymethyl pyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Fluoro-6-hydroxymethyl pyridine as a versatile building block in medicinal chemistry. The unique arrangement of the fluorine atom, hydroxymethyl group, and the pyridine ring nitrogen allows for selective chemical modifications at two distinct positions, making it a valuable scaffold for the synthesis of diverse compound libraries for drug discovery.

Introduction to this compound

This compound is a key heterocyclic intermediate in pharmaceutical and specialty chemical synthesis. The pyridine scaffold is a prevalent motif in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic placement of a fluorine atom at the 2-position and a hydroxymethyl group at the 6-position offers two orthogonal handles for chemical elaboration.

The fluorine atom activates the C2 position for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry for introducing a wide range of functionalities. The hydroxymethyl group provides a site for etherification, esterification, oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for subsequent nucleophilic substitution. This dual reactivity allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties of lead compounds.

Key Applications in Medicinal Chemistry

The primary application of this compound is as a molecular scaffold for the synthesis of more complex molecules with potential therapeutic activity. Its derivatives are of interest in various therapeutic areas due to the prevalence of the pyridine core in bioactive compounds.

-

Scaffold for Kinase Inhibitors: The pyridine core can serve as a hinge-binding motif in many kinase inhibitors. The hydroxymethyl group can be extended to access solvent-exposed regions of the ATP-binding pocket, while the C2 position can be functionalized to occupy hydrophobic pockets.

-

Central Nervous System (CNS) Agents: The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is crucial for the activity of many CNS-active drugs. The fluorine atom can be used to modulate properties like metabolic stability and pKa.

-

Antibacterial and Antiviral Agents: Pyridine derivatives are found in numerous antimicrobial drugs. The functional groups of this compound allow for the introduction of pharmacophores known to be active against various pathogens.

Experimental Protocols and Methodologies

The following protocols are representative methods for the chemical modification of this compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

This protocol describes the displacement of the fluoride ion with a generic amine nucleophile.

Materials:

-

This compound

-

Amine nucleophile (e.g., morpholine, piperidine)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in DMSO, add the amine nucleophile (1.2 eq) followed by potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: O-Alkylation of the Hydroxymethyl Group

This protocol details the formation of an ether linkage at the hydroxymethyl position using a Williamson ether synthesis.

Materials:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Alkyl halide (e.g., benzyl bromide)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Protocol 3: Oxidation of the Hydroxymethyl Group to an Aldehyde

This protocol describes the selective oxidation of the primary alcohol to an aldehyde.

Materials:

-

This compound

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane.

-

Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (typically 1-3 hours), as monitored by TLC.

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ solutions and stir vigorously for 15 minutes.

-

Separate the layers and extract the aqueous layer with dichloromethane twice.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The crude aldehyde is often used in the next step without further purification, but can be purified by column chromatography if necessary.

Quantitative Data Summary

The following table summarizes representative yields for the transformations described above, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.

| Reaction Type | Functional Group Targeted | Reagent/Conditions | Product Type | Representative Yield (%) |

| Nucleophilic Aromatic Substitution | 2-Fluoro | Morpholine, K₂CO₃, DMSO, 100 °C | 2-Morpholinyl-6-hydroxymethyl pyridine | 75-90 |

| Williamson Ether Synthesis | 6-Hydroxymethyl | NaH, Benzyl Bromide, THF | 2-Fluoro-6-(benzyloxymethyl)pyridine | 80-95 |

| Oxidation | 6-Hydroxymethyl | Dess-Martin Periodinane, DCM | 2-Fluoro-6-formylpyridine | 85-98 |

Visualized Workflows and Pathways

The following diagrams illustrate the key synthetic transformations and logical relationships for the use of this compound.

Caption: Synthetic pathways originating from this compound.

Caption: Logic of using the scaffold for generating molecular diversity.

Application Notes and Protocols for Suzuki Coupling of 2-Fluoro-6-hydroxymethyl pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of 2-Fluoro-6-hydroxymethyl pyridine with various boronic acids. This reaction is a powerful tool for the synthesis of novel substituted pyridine derivatives, which are key structural motifs in many pharmaceutical agents and functional materials.[1][2][3][4][5][6] The presence of both a fluorine atom and a hydroxymethyl group on the pyridine ring offers unique opportunities for creating diverse molecular architectures with potential biological activity.[7][8]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[9][10][11] It is widely used in academic and industrial settings due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[3][9][12] this compound is a valuable building block in medicinal chemistry, and its derivatization via Suzuki coupling can lead to the rapid generation of libraries of compounds for drug discovery programs.[4][7][8]

Reaction Scheme

The general scheme for the Suzuki coupling of this compound is depicted below:

where R can be an aryl or heteroaryl group.

Data Presentation: Reaction Conditions for Suzuki Coupling of Halopyridines

The following table summarizes typical conditions reported for the Suzuki coupling of structurally similar halopyridines, which can serve as a starting point for optimizing the reaction with this compound.

| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields | Reference |

| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent | [1] |

| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good | [3] |

| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent | [13] |

| Pd(dppf)Cl₂ (3) | --- | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (10:1) | 100 | Good | [14] |

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. The reaction conditions may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd₂(dba)₃ and a ligand)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the anhydrous solvent and degassed water (if using a biphasic system) via syringe. A typical solvent ratio is 4:1 to 10:1 organic solvent to water.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-Aryl-6-hydroxymethyl pyridine.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general experimental workflow for the Suzuki coupling of this compound.